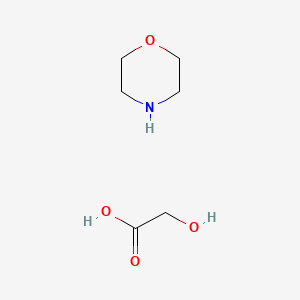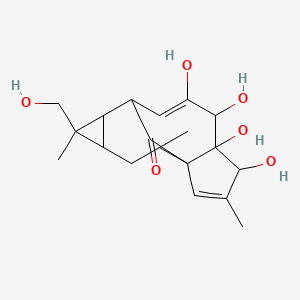
Morpholine hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine hydroxyacetate is an organic compound that belongs to the class of morpholines, which are six-membered aliphatic heterocyclic compounds containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of morpholine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and glyoxylic acid are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form morpholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyacetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Morpholine hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of morpholine hydroxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A parent compound with similar structural features but lacking the hydroxyacetate group.
Piperazine: Another heterocyclic compound with nitrogen atoms but different ring structure.
Oxazolidine: A compound with a similar ring structure but different functional groups.
Uniqueness
Morpholine hydroxyacetate is unique due to the presence of both morpholine and hydroxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields.
Eigenschaften
| 85567-50-6 | |
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-hydroxyacetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
InChI-Schlüssel |
RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







